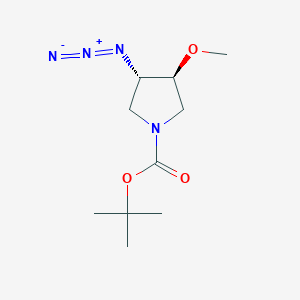
trans-3-Azido-1-Boc-4-methoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Azido-1-Boc-4-methoxypyrrolidine is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N3) attached to a pyrrolidine ring, which is further substituted with a methoxy group (-OCH3) and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) on the pyrrolidine ring is replaced by the azido group using sodium azide (NaN3) as the reagent.
Methoxylation: The methoxy group is introduced through an alkylation reaction, where a methoxy donor (e.g., methyl iodide) reacts with the pyrrolidine ring.
Esterification: The tert-butyl ester group is introduced through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azido group may be converted to other functional groups such as nitro or amino groups.
Reduction: Reduction reactions can convert the azido group to an amine group, using reagents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Based on the search results, here's what is known about the applications of trans-3-azido-1-Boc-4-methoxypyrrolidine:
This compound, has the CAS No. 429673-78-9 . It is tagged with the signal word "Danger" and classified as a class 6.1 compound . The Ghs Precautionary Statements are also applicable for its synthesis .
Synthesis of Substituted Pyrrolidines
- Chiral substituted pyrrolidines are key elements in various biologically active molecules, making them valuable synthetic targets .
- One method for obtaining enantiomerically pure compounds is through kinetic resolution (KR) . A review of current KR methodology in the synthesis of substituted pyrrolidines includes enzymatic methods, cycloadditions, and reduction of ketones .
- ω-Transaminases can be used to resolve racemic amines by converting one enantiomer of the amine to a ketone . For example, a ω-transaminase from Alcaligenes denitrificans (Ade-TA) was used to resolve 3-amino-N-Boc-pyrrolidine .
Use of Azides in Heterocycle Synthesis
- Organic azides have various applications, such as in intermolecular or intramolecular reactions under thermal conditions .
- Azides can be used in the synthesis of amino furo/pyrroloindole derivatives . For instance, furoindole was obtained from the reaction of azides with 1-azido-4-methoxybenzene .
- Azides are also used in the synthesis of tetralines, chromanes, and tetrahydroquinolines .
Wirkmechanismus
The mechanism of action of tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in bioconjugation and labeling studies. The methoxy and ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Tert-butyl (3S,4S)-3-azido-4-ethoxypyrrolidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
trans-3-Azido-1-Boc-4-methoxypyrrolidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the methoxy group plays a crucial role.
Eigenschaften
Molekularformel |
C10H18N4O3 |
|---|---|
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
QMZWXYPIPIISBG-YUMQZZPRSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N=[N+]=[N-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















